Propaquizafop

Catalog No.
S540285
CAS No.
111479-05-1
M.F
C22H22ClN3O5
M. Wt
443.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propaquizafop

CAS Number

111479-05-1

Product Name

Propaquizafop

IUPAC Name

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C22H22ClN3O5

Molecular Weight

443.9 g/mol

InChI

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3

InChI Key

FROBCXTULYFHEJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Solubility

Solubility in water, g/100ml at 20 °C: 0.06 (very poor)

Synonyms

Propaquizafop; AGIL; Shogun; Ro 17-3664; Ro-17-3664; Ro17-3664;

Canonical SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Description

The exact mass of the compound Propaquizafop is 443.1248 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42e-06 msolubility in water, g/100ml at 20 °c: 0.06 (very poor). It belongs to the ontological category of quinoxaline derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Herbicide Performance and Weed Control

  • Target Weeds

    Research investigates the efficacy of propaquizafop against various grass weed species in different crop settings. Studies compare its effectiveness with other herbicides or traditional weed management practices like hand weeding. These studies measure factors like weed density, weed biomass, and crop yield to assess propaquizafop's impact [, , ].

  • Application Timing and Rates

    Another area of research focuses on optimizing the application of propaquizafop. This includes determining the most effective timing for application relative to weed growth stage and crop development. Additionally, studies explore the impact of application rates on weed control efficacy and crop tolerance [, , ].

Propaquizafop is a selective herbicide primarily used for controlling grass weeds in various crops. Its chemical structure is defined as 2-Isopropylideneamino-oxyethyl (R)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propionate, with a CAS number of 111479-05-1. The compound appears as colorless to brown crystals and is known for its efficacy in post-emergence applications against problematic grassy weeds while being safe for broadleaf crops .

Propaquizafop acts by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway within plants []. Grasses are particularly sensitive to ACCase inhibition, leading to disruption of their cell membrane development and ultimately causing death []. This selectivity allows Propaquizafop to control grass weeds without harming broadleaf crops.

Upon application. In soil, it can be adsorbed, degraded, or leached depending on environmental conditions. The adsorption kinetics typically follow the Elovich model, indicating that the adsorption process is influenced by the concentration of calcium ions, which enhances its retention in soil . The degradation pathways involve microbial and abiotic processes, leading to the formation of less toxic metabolites over time .

The biological activity of propaquizafop is primarily attributed to its mode of action as an acetyl-CoA carboxylase inhibitor. This mechanism disrupts lipid biosynthesis in target plants, leading to growth inhibition and eventual death of the grass weeds. Studies have shown that propaquizafop is particularly effective against species such as Echinochloa and Setaria, making it a valuable tool in integrated weed management systems .

The synthesis of propaquizafop typically involves multi-step organic reactions that include the formation of the quinoxaline moiety followed by coupling reactions to introduce the phenoxy and propionate groups. Specific methods may vary, but they generally encompass:

  • Formation of Quinoxaline Derivative: This involves cyclization reactions using appropriate precursors.
  • Coupling Reaction: Reacting the quinoxaline derivative with phenolic compounds.
  • Final Modifications: Introducing the isopropylideneamino and oxyethyl groups through esterification or similar reactions.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Propaquizafop is widely utilized in agricultural practices for its effectiveness in controlling grass weeds in various crops including soybeans, corn, and rice. Its selectivity allows farmers to apply it without harming desirable broadleaf plants. Additionally, it has been studied for potential use in non-crop areas such as turf management and ornamental horticulture .

Propaquizafop shares structural similarities with several other herbicides that also act as acetyl-CoA carboxylase inhibitors. Below is a comparison with similar compounds:

Compound NameCAS NumberMode of ActionUnique Features
Quizalofop-P-ethyl100646-51-3Acetyl-CoA carboxylase inhibitorEffective against a broader range of grasses
Clethodim99129-21-2Acetyl-CoA carboxylase inhibitorMore selective towards certain grass species
Fenoxaprop-P-ethyl71283-80-2Acetyl-CoA carboxylase inhibitorKnown for rapid degradation in soil

Propaquizafop's unique combination of structural features and its specific efficacy against certain grass species differentiate it from these similar compounds, making it particularly valuable for targeted weed management strategies .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

COLOURLESS-TO-BROWN CRYSTALS.

XLogP3

4.6

Hydrogen Bond Acceptor Count

8

Exact Mass

443.1247985 g/mol

Monoisotopic Mass

443.1247985 g/mol

Heavy Atom Count

31

Density

Relative density (water = 1): 1.3

LogP

4.6 (LogP)
4.6

Appearance

Solid powder

Melting Point

62-64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

24I4RS543N

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (80.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (80.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure at 20 °C: negligible

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111479-05-1

Wikipedia

Propaquizafop

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15
1: Jeon Y, Kim J, Lee S, Kim TH. Crystal structure of propaquizafop. Acta Crystallogr Sect E Struct Rep Online. 2014 Nov 19;70(Pt 12):o1266-7. doi: 10.1107/S1600536814024751. eCollection 2014 Dec 1. PubMed PMID: 25553037; PubMed Central PMCID: PMC4257450.
2: Michitte P, Espinoza N, De Prado R. Cross-resistance to ACCase inhibitors of Lolium multiflorum, Lolium perenne and Lolium rigidum found in Chile. Commun Agric Appl Biol Sci. 2003;68(4 Pt A):397-402. PubMed PMID: 15149135.
3: Bouis P, Bieri F, Lang B, Thomas H, Waechter F. Effect of propaquizafop and its free-acid derivative on lauric acid hydroxylation and peroxisomal beta-oxidation in primary cultured rat, mouse, guinea pig and marmoset hepatocytes. Toxicol In Vitro. 1993 Jul;7(4):427-31. PubMed PMID: 20732228.
4: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.
5: Strupp C, Bomann WH, Spézia F, Gervais F, Forster R, Richert L, Singh P. A human relevance investigation of PPARα-mediated key events in the hepatocarcinogenic mode of action of propaquizafop in rats. Regul Toxicol Pharmacol. 2018 Jun;95:348-361. doi: 10.1016/j.yrtph.2018.04.005. Epub 2018 Apr 5. PubMed PMID: 29626562.
6: López-Ruiz R, Romero-González R, Martínez Vidal JL, Fernández-Pérez M, Garrido Frenich A. Degradation studies of quizalofop-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers. Sci Total Environ. 2017 Dec 31;607-608:204-213. doi: 10.1016/j.scitotenv.2017.06.261. Epub 2017 Jul 27. PubMed PMID: 28692891.
7: López-Ruiz R, Romero-González R, Martínez Vidal JL, Garrido Frenich A. Behavior of quizalofop-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry. Ecotoxicol Environ Saf. 2018 Aug 15;157:285-291. doi: 10.1016/j.ecoenv.2018.03.094. Epub 2018 Apr 5. PubMed PMID: 29627412.

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